molecular formula C18H28N2O3S2 B573166 1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate CAS No. 1352947-63-7

1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate

Cat. No.: B573166
CAS No.: 1352947-63-7
M. Wt: 384.553
InChI Key: OVUBPNDERNKKQU-UHFFFAOYSA-M
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Description

1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate is a chemical compound with the molecular formula C18H28N2O3S2. It is known for its unique structure, which includes an imidazolium core substituted with a methyl group and a hexyl chain bearing a methylthio group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolium-based ionic liquids.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including catalysts and polymers

Mechanism of Action

The mechanism of action of 1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate involves its interaction with molecular targets through its imidazolium core and methylthio group. The imidazolium core can engage in ionic interactions, while the methylthio group can participate in redox reactions. These interactions influence various molecular pathways, making the compound effective in its applications .

Comparison with Similar Compounds

1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate can be compared with other imidazolium-based compounds, such as:

These comparisons highlight the uniqueness of the p-Toluenesulfonate derivative, particularly in its solubility and reactivity in various chemical reactions.

Properties

IUPAC Name

4-methylbenzenesulfonate;1-methyl-3-(6-methylsulfanylhexyl)imidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2S.C7H8O3S/c1-12-8-9-13(11-12)7-5-3-4-6-10-14-2;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,11H,3-7,10H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUBPNDERNKKQU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735193
Record name 3-Methyl-1-[6-(methylsulfanyl)hexyl]-1H-imidazol-3-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352947-63-7
Record name 3-Methyl-1-[6-(methylsulfanyl)hexyl]-1H-imidazol-3-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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